molecular formula C11H6N2O2 B15197429 1H-Benz(f)indazole-4,9-dione CAS No. 1015-97-0

1H-Benz(f)indazole-4,9-dione

Cat. No.: B15197429
CAS No.: 1015-97-0
M. Wt: 198.18 g/mol
InChI Key: QZDFYVLSLIJCCL-UHFFFAOYSA-N
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Description

1H-Benz(f)indazole-4,9-dione is a heterocyclic compound that belongs to the family of indazoles This compound is characterized by its unique structure, which includes a fused benzene and indazole ring system with two ketone groups at positions 4 and 9

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benz(f)indazole-4,9-dione can be synthesized through several synthetic routes. One common method involves the epoxidation of 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo(f)indazole-4,9-dione using m-chloroperbenzoic acid (mCPBA) in the presence of sodium bicarbonate (NaHCO3) in dichloromethane (CH2Cl2) at room temperature. The crude epoxide is then purified by column chromatography using n-hexane/ethyl acetate as the eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as oxidation, condensation, and cyclization reactions. The scalability of these methods would depend on optimizing reaction conditions and yields for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Benz(f)indazole-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane (CH2Cl2) with sodium bicarbonate (NaHCO3).

    Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include epoxides, hydroxyl derivatives, and various substituted indazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Benz(f)indazole-4,9-dione involves its ability to undergo redox reactions, which can inhibit mitochondrial electron transport and decouple oxidative phosphorylation. This leads to the generation of reactive oxygen species (ROS) and induces apoptosis in cancer cells . The compound targets various molecular pathways involved in cell proliferation and survival, making it an effective antiproliferative agent.

Comparison with Similar Compounds

1H-Benz(f)indazole-4,9-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring system and the presence of two ketone groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

1015-97-0

Molecular Formula

C11H6N2O2

Molecular Weight

198.18 g/mol

IUPAC Name

1H-benzo[f]indazole-4,9-dione

InChI

InChI=1S/C11H6N2O2/c14-10-6-3-1-2-4-7(6)11(15)9-8(10)5-12-13-9/h1-5H,(H,12,13)

InChI Key

QZDFYVLSLIJCCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)NN=C3

Origin of Product

United States

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